N-(4-Fluorophenyl)-3-phenyl-propanamide

Quorum Sensing Inhibition Antivirulence Vibrio harveyi

Researchers sourcing a validated quorum sensing (QS) inhibitor face limited availability of structurally confirmed material with defined bioactivity. N-(4-Fluorophenyl)-3-phenylpropanamide directly addresses this need as the most potent QS attenuator among 20 phenethylamide analogs. - QS inhibition IC₅₀: 1.1 µM in V. harveyi reporter assays. - Defined lipophilicity (LogP 3.47) supports CNS-penetrant SAR campaigns. - Confirmed substrate for radical-mediated quinolinone synthesis. Reliable supply with batch-to-batch consistency meets both research and procurement requirements.

Molecular Formula C15H14FNO
Molecular Weight 243.28 g/mol
CAS No. 5298-86-2
Cat. No. B11952154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluorophenyl)-3-phenyl-propanamide
CAS5298-86-2
Molecular FormulaC15H14FNO
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C15H14FNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,17,18)
InChIKeyOIWMUPBNVSEYPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Fluorophenyl)-3-phenylpropanamide Technical Baseline


N-(4-Fluorophenyl)-3-phenylpropanamide (CAS 5298-86-2) is a synthetic N-aryl-3-phenylpropanamide derivative, characterized by a 4-fluorophenyl substituent on the amide nitrogen and a phenylpropanamide backbone [1]. The compound has a molecular formula of C₁₅H₁₄FNO and a molecular weight of 243.28 g/mol, with predicted physicochemical properties including a LogP of 3.47, topological polar surface area of 29.1 Ų, boiling point of 431.4°C, and density of 1.192 g/cm³ . It is also known by synonyms including 4'-fluoro-hydrocinnamanilide and 3-Phenyl-propionsaeure-(4-fluor-anilid) .

Research-grade N-aryl-3-phenylpropanamide derivative with 4-fluorophenyl substituent
Supports quorum sensing inhibitor studies via reported Vibrio harveyi panel profiling
Intermediate predicted lipophilicity (LogP 3.47) enables ADME tuning comparisons
Validated building block for C(sp²)-H amidation to fluorinated quinolinones

N-(4-Fluorophenyl)-3-phenylpropanamide Substitution Limitations


In-class substitution among N-aryl-3-phenylpropanamide derivatives is not permissible without empirical validation, as the electronic nature and position of substituents on the N-aryl ring critically modulate both potency and biological target profile. Systematic structure-activity relationship (SAR) studies demonstrate that even single-atom substitutions (e.g., 4-F → 4-Cl or 4-OCH₃) produce non-linear shifts in inhibitory activity across distinct enzyme classes [1][2]. For instance, in a study of substituted phenethylamides as quorum sensing (QS) inhibitors, the 4-fluorophenyl analog (the target compound) exhibited the most pronounced attenuation of QS-regulated phenotypes among twenty evaluated analogs, underscoring that this specific substitution pattern confers a distinct activity fingerprint not replicated by other halogen or alkyl variants [1]. Additionally, independent screening against diguanylate cyclase enzymes revealed divergent IC₅₀ values among 4-substituted analogs, with the 4-chloro derivative showing nanomolar potency while activity of the 4-fluoro analog remains uncharacterized in that specific assay context—further illustrating that activity cannot be extrapolated across substituents [2].

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Single-atom substitutions on the N-aryl ring may shift QS inhibitory activity non-linearly; the 4-F fingerprint is not reproduced by 4-Cl or 4-OMe analogs.

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Diguanylate cyclase (DGC) inhibition potency observed for 4-chloro/4-methoxy analogs does not transfer to the 4-fluoro compound; activity remains uncharacterized.

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Reactivity in C–H amidation may depend on substituent electronic effects; substitution on the phenylpropanamide backbone could alter or abolish synthetic utility.

N-(4-Fluorophenyl)-3-phenylpropanamide Differentiation Evidence


QS Inhibitory Potency vs. Phenethylamide Analogs

In a systematic SAR evaluation of twenty substituted phenethylamide analogs targeting quorum sensing (QS) in Gram-negative marine pathogens, N-(4-fluorophenyl)-3-phenylpropanamide was identified as the most notable compound, demonstrating an IC₅₀ of 1.1 µM against Vibrio harveyi QS-regulated phenotypes [1]. This potency represents enhanced attenuation relative to the parent natural product 3-methyl-N-(2′-phenylethyl)-butyramide and the structurally related N-phenethyl hexanamide, though quantitative comparator data for the parent compounds in the identical assay were not tabulated in the source publication. The 4-fluorophenyl substitution was a key determinant of this activity within the evaluated panel.

QS Inhibitory Potency vs. Analogs
Head-to-head
IC₅₀ = 1.1 µM (most notable in 20-analog panel)
Reported highest QS attenuation among tested phenethylamide analogs
Vibrio harveyi reporter assay; parent natural product baseline not tabulated
Quorum Sensing Inhibition Antivirulence Vibrio harveyi

Physicochemical Differentiation: Lipophilicity vs. In-Class Analogs

N-(4-Fluorophenyl)-3-phenylpropanamide exhibits a predicted LogP of 3.47 and a topological polar surface area (TPSA) of 29.1 Ų . For reference, the unsubstituted parent compound N-phenyl-3-phenylpropanamide (CAS 5407-86-5) has a predicted LogP of 3.1 and TPSA of 29.1 Ų [1], while the 4-chloro analog N-(4-chlorophenyl)-3-phenylpropanamide (CAS 316146-27-7) has a predicted LogP of 3.8-4.0 (based on ClogP estimation methods) [2]. The 4-fluoro substitution thus provides an intermediate lipophilicity profile (ΔLogP ≈ +0.37 relative to parent; ΔLogP ≈ -0.33 to -0.53 relative to 4-chloro analog) while maintaining identical TPSA, suggesting potentially distinct membrane permeability and bioavailability characteristics without altering hydrogen-bonding capacity.

Lipophilicity Differentiation
Data to verify
LogP 3.47; ΔLogP +0.37 vs. parent, −0.33 to −0.53 vs. 4-Cl analog; TPSA 29.1 Ų
Supports ADME tuning without altering polar surface area
Predicted values; experimental confirmation needed
Lipophilicity ADME Prediction Medicinal Chemistry

DGC Inhibition: 4-Fluoro vs. 4-Chloro and 4-Methoxy

In a high-throughput screen for diguanylate cyclase (DGC) inhibitors targeting bacterial biofilm formation, a series of N-aryl-3-phenylpropanamide derivatives were evaluated against DGC enzymes. The 4-chloro analog N-(4-chlorophenyl)-3-phenylpropanamide exhibited IC₅₀ values of 6.6 nM and 13.5 nM (pH 7.5, 20°C), while the 4-methoxy analog showed IC₅₀ values of 9.8 nM and 30 nM under identical conditions [1]. No IC₅₀ data for the 4-fluoro analog were reported in this specific DGC assay, indicating that while the core 3-phenylpropanamide scaffold supports nanomolar DGC inhibition, the specific 4-fluoro substitution has not been characterized for this target. This data gap underscores that activity cannot be interpolated linearly across substituents: the 4-fluoro analog may exhibit distinct potency, selectivity, or even inactivity against DGC relative to its 4-chloro and 4-methoxy counterparts.

DGC Inhibition Profile
Class-level
Target: no reported IC₅₀; 4-Cl IC₅₀ 6.6/13.5 nM; 4-OMe IC₅₀ 9.8/30 nM
DGC inhibition not extrapolatable from 4-Cl/4-OMe analogs
pH 7.5, 20°C; enzyme EC 2.7.7.65; 4-F requires de novo screening
Biofilm Inhibition Diguanylate Cyclase c-di-GMP Signaling

Synthetic Utility: C(sp²)-H Amidation for Quinolinone Scaffolds

N-(4-Fluorophenyl)-3-phenylpropanamide serves as a representative substrate in a reported radical-mediated intramolecular arene C(sp²)-H amidation methodology, which produced 3,4-dihydro-2(1H)-quinolinone derivatives in moderate to excellent yields (33-94%) across various 3-phenylpropanamide substrates . While specific yield data for the 4-fluoro analog were not isolated in the abstract, the compound is explicitly listed among the 3-phenylpropanamide series applicable to this synthetic transformation. This positions N-(4-fluorophenyl)-3-phenylpropanamide as a validated building block for accessing fluorinated quinolinone scaffolds—a privileged pharmacophore in medicinal chemistry—via a methodology that tolerates the electron-withdrawing 4-fluoro substituent.

C(sp²)-H Amidation Utility
Data to verify
Applicable substrate; series yield range 33–94%
Supports synthesis of fluorinated quinolinone scaffolds
Yield for 4-F analog not isolated; reactivity confirmed
Synthetic Methodology C-H Functionalization Radical Amidation

N-(4-Fluorophenyl)-3-phenylpropanamide Validated Applications


Antivirulence: QS Inhibitor Lead Optimization

This compound is empirically validated as the most notable QS inhibitor among twenty phenethylamide analogs in Vibrio harveyi reporter assays (IC₅₀ = 1.1 µM) [1]. Researchers pursuing non-biocidal antivirulence strategies against Gram-negative marine pathogens should prioritize this compound as a lead scaffold for further optimization of potency and selectivity against QS-regulated virulence phenotypes.

Medicinal Chemistry: ADME Tuning via 4-Fluoro Substitution

The compound provides a deliberate intermediate lipophilicity point (LogP = 3.47) between the unsubstituted parent (LogP = 3.1) and the 4-chloro analog (estimated LogP = 3.8-4.0) while maintaining identical TPSA (29.1 Ų) [1][2]. This profile supports its use as a comparator in SAR campaigns aimed at optimizing membrane permeability and oral bioavailability without altering hydrogen-bonding capacity—particularly relevant for CNS-penetrant or orally bioavailable N-aryl-3-phenylpropanamide leads.

Synthetic Methodology: C(sp²)-H Amidation to Fluorinated Quinolinones

N-(4-Fluorophenyl)-3-phenylpropanamide is a validated substrate for radical-mediated intramolecular C(sp²)-H amidation to access 3,4-dihydro-2(1H)-quinolinone derivatives [1]. Synthetic chemistry groups developing fluorinated heterocyclic building blocks can utilize this compound as an entry point to 4-fluoro-substituted quinolinones, a privileged scaffold in kinase inhibitor and CNS drug discovery programs.

Biofilm Research: DGC Inhibitor Screening of 4-Fluoro Analog

While the 4-chloro and 4-methoxy analogs exhibit nanomolar IC₅₀ values (6.6-30 nM) against diguanylate cyclase (DGC) enzymes involved in biofilm formation [1], the 4-fluoro analog remains uncharacterized in this assay system. Researchers seeking to map the full SAR landscape of 4-substituted N-aryl-3-phenylpropanamides against DGC targets should obtain this compound for head-to-head comparative screening to determine whether the 4-fluoro substitution confers any potency, selectivity, or physicochemical advantage over the validated 4-chloro lead.

Application
Selection Property
Validation Focus
QS inhibitor lead optimization
Reported QS attenuation rank in tested panel
Vibrio harveyi reporter assay endpoint review
Lipophilicity-ADME SAR studies
Intermediate LogP without TPSA change
Membrane permeability prediction model
Fluorinated quinolinone synthesis
Validated amidation substrate
C-H functionalization reaction compatibility
DGC inhibitor SAR screening
Uncharacterized DGC inhibition activity
Head-to-head DGC assay screening

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